N-(4-(2,2-dibromoacetyl)phenyl)methanesulfonamide
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Overview
Description
N-(4-(2,2-dibromoacetyl)phenyl)methanesulfonamide is a chemical compound with the molecular formula C9H9Br2NO3S It is known for its unique structure, which includes a dibromoacetyl group attached to a phenyl ring, further connected to a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,2-dibromoacetyl)phenyl)methanesulfonamide typically involves the bromination of an aryl ketone followed by the introduction of the methanesulfonamide group. One common method starts with the synthesis of N-(4-acetylphenyl)methanesulfonamide from 4-aminoacetophenone. This intermediate is then brominated to obtain N-(4-(2-bromoacetyl)phenyl)methanesulfonamide . Further bromination yields the desired this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of bromine and other reagents to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,2-dibromoacetyl)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The dibromoacetyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different intermediates, such as N-(4-(2-bromo-1-hydroxyethyl)phenyl)methanesulfonamide.
Common Reagents and Conditions
Bromine: Used for the bromination steps.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Solvents: Common solvents include ethanol and dichloromethane.
Major Products Formed
N-(4-(2-bromoacetyl)phenyl)methanesulfonamide: An intermediate in the synthesis.
N-(4-(2-bromo-1-hydroxyethyl)phenyl)methanesulfonamide: A product of reduction reactions.
Scientific Research Applications
N-(4-(2,2-dibromoacetyl)phenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(2,2-dibromoacetyl)phenyl)methanesulfonamide involves its interaction with various molecular targets. For instance, sulfonamide derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides . This inhibition can lead to antimicrobial and anticancer effects. The dibromoacetyl group may also contribute to the compound’s reactivity and interaction with biological molecules.
Properties
Molecular Formula |
C9H9Br2NO3S |
---|---|
Molecular Weight |
371.05 g/mol |
IUPAC Name |
N-[4-(2,2-dibromoacetyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C9H9Br2NO3S/c1-16(14,15)12-7-4-2-6(3-5-7)8(13)9(10)11/h2-5,9,12H,1H3 |
InChI Key |
SJWZWLKEJJIOQK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C(Br)Br |
Origin of Product |
United States |
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